molecular formula C61H88Cl2O32 B193671 Avilamycin CAS No. 11051-71-1

Avilamycin

Número de catálogo B193671
Número CAS: 11051-71-1
Peso molecular: 1404.2 g/mol
Clave InChI: XIRGHRXBGGPPKY-OTPQUNEMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Avilamycin is an orthosomycin antibiotic complex produced by the fermentation of Streptomyces viridochromogenes . It is intended for use as a veterinary medicine in chickens, turkeys, pigs, and rabbits to control bacterial enteric infections . It exhibits good antimicrobial activity against important veterinary Gram-positive pathogens (e.g., Clostridium perfringens) and has no related molecules in its class in human use .


Synthesis Analysis

Avilamycin is produced by Streptomyces viridochromogenes through a process of mutagenesis and fermentation optimization . The avilamycin high-yielding mutant strains of Z-6 (29.31 mg/L), A-9 (36.84 mg/L), and F-23 (45.73 mg/L) were screened out, with yields of avilamycin improved by 57.92%, 98.49%, and 146.39%, respectively, compared with the wild strain .


Molecular Structure Analysis

Avilamycin is mainly composed of a dichloroisoeverninic acid molecule and a heptasaccharide chain . The synthetic gene cluster of avilamycin has been successfully cloned and sequenced, which contains 54 open reading frames of precursor synthesis genes, structural modification genes, skeleton assembly genes, resistance genes, membrane transport genes, and regulatory genes .


Chemical Reactions Analysis

Avilamycin inhibits bacterial protein synthesis through a novel mechanism of action by binding to the 50S ribosomal subunit and preventing the association of IF2, which inhibits the formation of the mature 70S initiation complex, and the correct positioning of tRNA in the aminoacyl site .

Aplicaciones Científicas De Investigación

Growth-Promoting Feed Additive

  • Application Summary: Avilamycin is an excellent growth-promoting feed additive produced by Streptomyces viridochromogenes. It is widely used to promote the growth of poultry by inhibiting Gram-positive bacteria .
  • Methods of Application: Avilamycin is added to the feed of poultry. The exact dosage and frequency of application can vary depending on the specific requirements of the poultry species and the desired growth rate .

Antibiotic Production Enhancement

  • Application Summary: Avilamycin production can be enhanced by mutagenesis and fermentation optimization in Streptomyces viridochromogenes .
  • Methods of Application: The methods of combinational mutagenesis of UV (Ultraviolet) and ARTP (Atmospheric and room temperature plasma), and rational screening by high concentrations of CaCl2 were utilized to promote the production of avilamycin .
  • Results or Outcomes: The avilamycin high-yielding mutant strains of Z-6 (29.31 mg/L), A-9 (36.84 mg/L) and F-23 (45.73 mg/L) were screened out, with yields of avilamycin improved by 57.92%, 98.49% and 146.39%, respectively, compared with the wild strain (WT) .

Regulation of Avilamycin Production

  • Application Summary: The production of Avilamycin A is regulated by AviC1 and AviC2, two transcriptional activators .
  • Methods of Application: The aviC1 and aviC2 genes are located within the biosynthetic gene cluster of Avilamycin. These genes control the expression of biosynthetic genes, thereby regulating the production of Avilamycin .
  • Results or Outcomes: The influence of aviC1 and aviC2 on the production of Avilamycin has been established. Both aviC1 and aviC2 gene products are positively controlling avilamycin production at the level of transcription of structural genes .

Inhibition of Gram-Positive Bacteria

  • Application Summary: Avilamycin can inhibit Gram-positive enteric pathogenic bacteria, such as vancomycin-resistant Enterococcus and penicillin-resistant Streptococcus, by binding with the ribosome to interfere with protein synthesis .
  • Methods of Application: Avilamycin is used as an antibiotic to treat infections caused by these bacteria. The exact dosage and frequency of application can vary depending on the specific requirements of the patient and the severity of the infection .
  • Results or Outcomes: The use of Avilamycin has been shown to be effective in inhibiting the growth of these bacteria, thereby helping to treat the infections they cause .

Avilamycin A Biosynthesis

  • Application Summary: Avilamycin A, the most bioactive component of Avilamycins, is produced by Streptomyces viridochromogenes. AviZ1, an aldo-keto reductase in the avilamycin pathway, can catalyze the redox conversion between avilamycins A and C .
  • Methods of Application: The AviZ1 enzyme utilizes specific redox cofactors, namely NADH/NAD+ or NADPH/NADP+, to catalyze the redox conversion between avilamycins A and C .
  • Results or Outcomes: Overexpressing AviZ1 in S. viridochromogenes is effective to improve the yield and proportion of avilamycin A in the fermentation profile of avilamycins .

Veterinary Drugs and Animal Feed Additives

  • Application Summary: Avilamycins, which possess potent inhibitory activity against Gram-positive bacteria, are a group of oligosaccharide antibiotics produced by Streptomyces viridochromogenes. Among these structurally related oligosaccharide antibiotics, avilamycin A serves as the main bioactive component in veterinary drugs and animal feed additives .
  • Methods of Application: Avilamycin A is used as a veterinary drug and animal feed additive. The exact dosage and frequency of application can vary depending on the specific requirements of the animal and the severity of the infection .
  • Results or Outcomes: The use of Avilamycin A has been shown to be effective in inhibiting the growth of Gram-positive bacteria, thereby helping to treat the infections they cause and promote the growth of animals .

Redox Conversion in Avilamycin Biosynthesis

  • Application Summary: AviZ1, an aldo-keto reductase in the avilamycin pathway, can catalyze the redox conversion between avilamycins A and C .
  • Methods of Application: The AviZ1 enzyme utilizes specific redox cofactors, namely NADH/NAD+ or NADPH/NADP+, to catalyze the redox conversion between avilamycins A and C .
  • Results or Outcomes: Overexpressing AviZ1 in S. viridochromogenes is effective to improve the yield and proportion of avilamycin A in the fermentation profile of avilamycins .

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Avilamycin has a strong treatment efficacy against necrotic enteritis and does not display cross-resistance with any other antimicrobial agents, suggesting that this type of antimicrobial agents may represent an avenue for the development of new antimicrobial agents . The strategy of increasing the production of avilamycin in S. viridochromogenes might provide an alternative method to enhance the synthesis of secondary metabolites in other Streptomyces .

Propiedades

IUPAC Name

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6'R,7R,7'S,7aR,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56?,57+,58-,59?,60+,61-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRGHRXBGGPPKY-OTPQUNEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)OC7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88Cl2O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891398
Record name Avilamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The antibiotic growth promoter avilamycin inhibits protein synthesis by binding to bacterial ribosomes. Here the binding site is further characterized on Escherichia coli ribosomes. The drug interacts with domain V of 23S rRNA, giving a chemical footprint at nucleotides A2482 and A2534. Selection of avilamycin-resistant Halobacterium halobium cells revealed mutations in helix 89 of 23S rRNA. Furthermore, mutations in helices 89 and 91, which have previously been shown to confer resistance to evernimicin, give cross-resistance to avilamycin. These data place the binding site of avilamycin on 23S rRNA close to the elbow of A-site tRNA. It is inferred that avilamycin interacts with the ribosomes at the ribosomal A-site interfering with initiation factor IF2 and tRNA binding in a manner similar to evernimicin.
Record name AVILAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Avilamycin

Color/Form

Colorless, needle-shaped crystals from acetone-ether

CAS RN

11051-71-1
Record name Avilamycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avilamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11375
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avilamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6'R,7R,7'S,7aR,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[5,4-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl]3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVILAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

188-189.5 °C, Colorless needles from chloroform/petroleum ether; MW: 1404.25; MP: 181-182 °C (1-2.H2O). UV max (methanol): 227, 286 nm (log epsilon 4.12, 3.33) /Avilamycin A/
Record name AVILAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avilamycin
Reactant of Route 2
Avilamycin
Reactant of Route 3
Avilamycin
Reactant of Route 4
Avilamycin
Reactant of Route 5
Avilamycin
Reactant of Route 6
Avilamycin

Citations

For This Compound
5,380
Citations
F Buzzetti, F Eisenberg, HN Grant, W Keller-Schierlein… - Experientia, 1968 - Springer
A strain ofStreptomyces viridochromogenes produced a new crystalline antibiotic, Avilamycin, related to but not identical with Curamycin and Exfoliatin. Avilamycin, C 63 H 94 O 35 Cl 2 …
Number of citations: 77 link.springer.com
G Weitnauer, A Mühlenweg, A Trefzer, D Hoffmeister… - Chemistry & biology, 2001 - cell.com
… Tü57 is the producer of avilamycin A. The antibiotic consists of a … of the genes governing the avilamycin A biosynthesis is of … genes involved in avilamycin biosynthesis was sequenced. …
Number of citations: 187 www.cell.com
S Gaisser, A Trefzer, S Stockert, A Kirschning… - Journal of …, 1997 - Am Soc Microbiol
A 65-kb region of DNA from Streptomyces viridochromogenes Tü57, containing genes encoding proteins involved in the biosynthesis of avilamycins, was isolated. The DNA sequence …
Number of citations: 153 journals.asm.org
S Arenz, MF Juette, M Graf, F Nguyen… - Proceedings of the …, 2016 - National Acad Sciences
The ribosome is one of the major targets for therapeutic antibiotics; however, the rise in multidrug resistance is a growing threat to the utility of our current arsenal. The orthosomycin …
Number of citations: 54 www.pnas.org
XA Lv, YY Jin, YD Li, H Zhang, XL Liang - Applied Microbiology and …, 2013 - Springer
Avilamycin is one of EU-approved antimicrobial agents in feed industry to inhibit the growth of multidrug-resistant Gram-positive bacteria. Here, we applied a process of combining …
Number of citations: 60 link.springer.com
R Boll, C Hofmann, B Heitmann, G Hauser… - Journal of Biological …, 2006 - ASBMB
… antibiotic avilamycin A is produced by Streptomyces viridochromogenes Tü57. Avilamycin … on the completed 1 H and 13 C resonance assignment of avilamycin A and avilamycin C ( …
Number of citations: 33 www.jbc.org
CB Kofoed, B Vester - Antimicrobial agents and chemotherapy, 2002 - Am Soc Microbiol
… cross-resistance to avilamycin. These data place the binding site of avilamycin on 23S rRNA close to the elbow of A-site tRNA. It is inferred that avilamycin interacts with the ribosomes …
Number of citations: 56 journals.asm.org
C Zhu, F Lu, Y He, Z Han, L Du - Applied microbiology and biotechnology, 2007 - Springer
… source, and phosphate influence the formation of the avilamycin is unknown. The aim of this work … and avilamycin production and to understand their metabolic regulation on avilamycin …
Number of citations: 45 link.springer.com
O La-Ongkhum, N Pungsungvorn, N Amornthewaphat… - Poultry Science, 2011 - Elsevier
This study was conducted to determine whether avilamycin, which is used as a growth promoter in broiler chickens, would affect the structure of the bacterial community within the …
Number of citations: 28 www.sciencedirect.com
G Weitnauer, G Hauser, C Hofmann, U Linder, R Boll… - Chemistry & biology, 2004 - cell.com
… The oligosaccharide antibiotics avilamycin A and C are produced by … In order to generate novel avilamycin derivatives with … Based on the structure of the novel avilamycin derivatives, …
Number of citations: 52 www.cell.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.